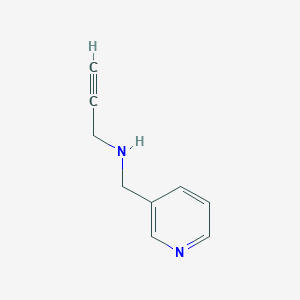

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h1,3-4,6,8,10H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKRXFQDBKTGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Bio-Potential of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine: A Technical Guide to Biological Activity Screening

Executive Summary

The confluence of a pyridine core and a propargylamine functional group in N-(pyridin-3-ylmethyl)prop-2-yn-1-amine presents a compelling case for a thorough investigation of its biological activities. The pyridine moiety is a well-established pharmacophore found in a plethora of approved drugs with diverse therapeutic applications, including anticancer, antibacterial, and antimalarial agents.[1][2][3][4][5] The propargylamine group is notably present in neuroprotective agents, particularly as an inhibitor of monoamine oxidase (MAO).[6][7][8] This guide outlines a comprehensive, tiered screening strategy to systematically elucidate the biological potential of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, designed for researchers and professionals in drug development. Our approach is rooted in a logical progression from broad-based primary screening to more focused secondary and tertiary assays, ensuring a rigorous and efficient evaluation of this novel chemical entity.

Introduction: The Rationale for Screening

The chemical architecture of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine suggests several plausible biological targets. The pyridine ring is a key structural feature in numerous kinase inhibitors, with analogues of N-(pyridin-3-yl)pyrimidin-4-amine demonstrating potent inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle and a target in cancer therapy.[9][10] Furthermore, various pyridine derivatives have shown significant antimicrobial and antiproliferative activities.[2][4][11]

The propargylamine moiety is a well-known "warhead" that can act as an irreversible inhibitor of certain enzymes, most notably monoamine oxidases (MAO-A and MAO-B).[6][8] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease.[8] The presence of this functional group strongly warrants an investigation into the neuroprotective potential of the compound.

This guide provides a systematic approach to explore these potential activities through a carefully designed screening cascade.

The Screening Cascade: A Multi-Tiered Approach

A tiered approach to screening is essential for the efficient allocation of resources and for building a comprehensive biological profile of a novel compound.[12][13][14] Our proposed strategy begins with broad, high-throughput primary screens to identify potential areas of activity, followed by more specific secondary and tertiary assays to confirm and characterize these initial "hits."

Figure 1: A proposed tiered screening cascade for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Primary Screening: Casting a Wide Net

The initial phase of screening aims to identify any significant biological activity across a range of potential therapeutic areas.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early drug discovery to identify compounds with potential anticancer activity and to assess general toxicity.[15][16][17]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in DMSO. Dilute the compound to a final concentration of 10 µM in cell culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability in cancer cell lines compared to the normal cell line would be considered a "hit."

Antimicrobial Screening

Given the known antibacterial and antifungal properties of many pyridine derivatives, a primary screen against a panel of pathogenic microbes is warranted.[1][2][4]

Protocol: Broth Microdilution for Antimicrobial Activity

-

Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a 2-fold serial dilution of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in a 96-well plate with appropriate growth media.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Growth Assessment: Visually inspect for microbial growth or measure the optical density at 600 nm. The lowest concentration that inhibits visible growth is the Minimum Inhibitory Concentration (MIC).

Broad Kinase Panel Screening

To explore the potential for kinase inhibition, the compound should be screened against a broad panel of kinases.[18][19][20]

Protocol: In Vitro Kinase Inhibition Assay (Example: TR-FRET)

-

Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and ATP.

-

Compound Addition: Add N-(pyridin-3-ylmethyl)prop-2-yn-1-amine at a single high concentration (e.g., 10 µM).

-

Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor 647-labeled secondary antibody.

-

Signal Measurement: After incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the TR-FRET signal indicates inhibition of the kinase.

Monoamine Oxidase (MAO) Inhibition Assay

The presence of the propargylamine moiety necessitates screening for MAO inhibition.[6][7][8]

Protocol: MAO-Glo™ Assay (Promega)

-

Enzyme Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

-

Compound Incubation: In a 96-well plate, incubate the MAO enzymes with N-(pyridin-3-ylmethyl)prop-2-yn-1-amine at a concentration of 10 µM.

-

Substrate Addition: Add the MAO substrate to initiate the reaction.

-

Detection: After incubation, add the Luciferin Detection Reagent, which converts a derivative of luciferin into luciferin in the presence of MAO.

-

Luminescence Measurement: Measure the resulting luminescence. A decrease in luminescence indicates MAO inhibition.

Secondary Screening: Hit Confirmation and Characterization

Positive results from the primary screens will trigger more detailed secondary assays to confirm the activity and determine potency and selectivity.

Dose-Response Cytotoxicity and IC50 Determination

For any "hit" from the primary cytotoxicity screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: This follows the same procedure as the primary MTT assay, but with a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM). The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Table 1: Example Dose-Response Cytotoxicity Data

| Cell Line | Compound IC50 (µM) |

| MCF-7 | 2.5 |

| A549 | 5.1 |

| HT-29 | 3.8 |

| HEK293 | > 50 |

Kinase Selectivity Profiling

If the compound shows activity against one or more kinases in the primary screen, its selectivity should be assessed against a larger, more focused panel of kinases. This is crucial for understanding potential off-target effects.

MAO-A vs. MAO-B Selectivity

For a confirmed MAO inhibitor, determining its selectivity for MAO-A versus MAO-B is critical, as this has significant therapeutic implications. An IC50 is determined for each enzyme, and the selectivity index (IC50 MAO-A / IC50 MAO-B) is calculated.

Tertiary Screening: Elucidating the Mechanism of Action

Once a potent and selective activity has been confirmed, tertiary assays are employed to understand the compound's mechanism of action at a cellular level.

Cell Cycle and Apoptosis Analysis

If the compound exhibits selective cytotoxicity towards cancer cells, its effect on the cell cycle and its ability to induce apoptosis should be investigated.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. interesjournals.org [interesjournals.org]

- 14. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(pyridin-3-ylmethyl)prop-2-yn-1-amine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, a pyridine-containing propargylamine. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical identity, synthesis strategies, physicochemical properties, and its potential as a pharmacologically active agent. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its application in research and development.

Chemical Identity and Structural Elucidation

IUPAC Name: N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

The structure of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine incorporates a pyridine ring linked via a methylene bridge to a secondary amine, which is further substituted with a propargyl group. The propargyl group, with its terminal alkyne, is a key functional moiety that often imparts specific reactivity and biological activity to the molecule.

Molecular Structure:

Caption: 2D structure of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The pyridine nitrogen and the secondary amine may allow for some water solubility, especially in acidic conditions. |

| pKa | The pyridine nitrogen is expected to have a pKa around 5, while the secondary amine is expected to be more basic, with a pKa around 9-10. |

Synthesis Strategies

The synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine can be approached through several established synthetic methodologies for the formation of secondary amines. The choice of method will depend on the availability of starting materials, desired scale, and purification considerations.

Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines.[1] This approach involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, this would involve the reaction of 3-pyridinecarboxaldehyde with prop-2-yn-1-amine (propargylamine) .

Caption: Reductive amination workflow for synthesis.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added prop-2-yn-1-amine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) can also be used, typically in a slightly acidic medium to promote imine formation and reduction.[2]

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Causality of Experimental Choices:

-

Solvent: Dichloromethane or 1,2-dichloroethane are good choices as they are relatively non-polar and aprotic, which is suitable for both imine formation and the subsequent reduction.

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent for imines in the presence of aldehydes.[3] This reduces the likelihood of side reactions, such as the reduction of the starting aldehyde.

N-Alkylation

Another common method for the synthesis of secondary amines is the direct N-alkylation of a primary amine with an alkyl halide.[4] In this case, 3-(aminomethyl)pyridine would be reacted with propargyl bromide .

Caption: N-Alkylation workflow for synthesis.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3-(aminomethyl)pyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

-

Alkylation: Propargyl bromide (1.0-1.2 eq) is added dropwise to the mixture at room temperature. The reaction is then stirred at room temperature or gently heated (40-60 °C) until the starting amine is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Base: A base is required to neutralize the hydrobromic acid formed during the reaction and to deprotonate the primary amine, increasing its nucleophilicity. An excess of the base is used to drive the reaction to completion.

-

Solvent: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The propargylamine moiety is a well-known pharmacophore, and its incorporation into molecules often leads to significant biological activity.[2][5] Propargylamines are particularly recognized for their role as irreversible enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[6][] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[6]

The propargylamine group can act as a "suicide" inhibitor of MAO. The enzyme oxidizes the propargylamine, leading to the formation of a reactive intermediate that covalently binds to the flavin cofactor of the enzyme, thereby irreversibly inactivating it.[8] Pargyline is a well-known MAO-B inhibitor that features a propargylamine group.[4][9]

Given its structure, N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a strong candidate for investigation as a potential MAO inhibitor. The pyridine ring can participate in additional interactions within the active site of the enzyme, potentially leading to high affinity and selectivity.

Caption: Proposed mechanism of MAO inhibition.

Other Potential Therapeutic Targets

The pyridine and propargylamine moieties are found in a variety of other biologically active compounds. For instance, derivatives of N-(pyridin-3-yl) have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy.[10][11] The propargylamine scaffold is also a versatile building block for the synthesis of more complex heterocyclic systems with a wide range of pharmacological activities.[12]

Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, precautions should be based on the potential hazards of its constituent functional groups and structurally related compounds.

-

Amines: Aliphatic and aromatic amines can be corrosive and toxic. They can cause skin and eye irritation or burns.[13]

-

Pyridines: Pyridine and its derivatives are generally harmful if swallowed, inhaled, or absorbed through the skin.

-

Propargylamines: This class of compounds should be handled with care due to their potential biological activity.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[14]

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion and Future Directions

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a molecule of significant interest for medicinal chemistry and drug discovery. Its synthesis is achievable through standard and reliable organic chemistry methodologies. The presence of the propargylamine moiety strongly suggests potential as an irreversible enzyme inhibitor, particularly for monoamine oxidases.

Further research is warranted to:

-

Develop and optimize a scalable synthesis protocol.

-

Perform a comprehensive characterization of its physicochemical properties.

-

Conduct in vitro and in vivo studies to evaluate its biological activity, starting with its potential as a MAO inhibitor.

-

Investigate its potential as a scaffold for the development of other therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

References

-

Jadhav, S. D., & Gaikwad, D. D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20875-20897. [Link]

-

Biswas, P., & Pramanik, A. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2821-2843. [Link]

-

Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 142, 107019. [Link]

-

Wikipedia. (2023). Pargyline. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Propargylamines with biological activities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

ResearchGate. (n.d.). Propargylation of a hydroxy-terminated polymer?. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

-

PubMed. (n.d.). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. Retrieved from [Link]

- Google Patents. (n.d.). US4171445A - Process for the production of pyridine and 3-methyl pyridine.

-

Chemistry LibreTexts. (2025, June 23). 3.1: A3 Coupling Reaction. Retrieved from [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1437-1441. [Link]

-

PubMed. (n.d.). Facile Synthesis of Pyridines from Propargyl Amines: Concise Total Synthesis of Suaveoline Alkaloids. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]

-

Wikipedia. (2023). Monoamine oxidase inhibitor. In Wikipedia. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

PubMed. (n.d.). (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET). Retrieved from [Link]

-

PubMed. (n.d.). Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide). Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

PubMed. (n.d.). A new specific inhibitor of monoamine oxidase A. Retrieved from [Link]

-

PubMed Central. (n.d.). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Retrieved from [Link]

- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

PubMed. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

Sources

- 1. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 8. A new specific inhibitor of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine: A Comprehensive Guide to NMR Spectral Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a detailed walkthrough of the complete NMR spectral interpretation for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, a molecule of interest in medicinal chemistry and materials science due to its versatile propargylamine and pyridine moieties.[3] We will dissect the ¹H and ¹³C NMR spectra, leveraging one-dimensional and two-dimensional techniques—including COSY, HSQC, and HMBC—to achieve unambiguous signal assignment. This document serves as a practical, field-proven manual for researchers, explaining not just the data, but the causality behind the spectral phenomena and the strategic workflow for piecing together a molecular puzzle.

Introduction: The Molecule and the Method

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine incorporates three key structural fragments: a 3-substituted pyridine ring, a secondary amine linker, and a terminal alkyne (propargyl group). The unique electronic environments of the protons and carbons in each fragment give rise to a distinct and informative NMR fingerprint. Accurate structural confirmation is the bedrock of chemical research and drug development, and a thorough understanding of the NMR data is non-negotiable for ensuring purity, confirming identity, and understanding molecular behavior.

This guide is structured to mirror the logical progression of a typical structural elucidation workflow:

-

Analysis of ¹H NMR: Initial assessment of proton environments, integration, and coupling patterns.

-

Analysis of ¹³C NMR: Characterization of the carbon backbone.

-

2D NMR Correlation: Weaving the data together using COSY, HSQC, and HMBC to build an unassailable structural proof.

-

Experimental Protocols: Providing self-validating, step-by-step methodologies for data acquisition.

One-Dimensional NMR Analysis: Assigning the Core Fragments

¹H NMR Spectrum: A Proton-by-Proton Assessment

The ¹H NMR spectrum provides the initial, high-level map of the molecule's proton environments. The expected signals are analyzed based on their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Signal Assignments for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

| Proton Label | Chemical Environment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| H-2 | Pyridine (ortho to N) | 8.5 - 8.6 | Doublet (d) or Singlet (s) | 1H | ~2.0 (⁴J) |

| H-6 | Pyridine (ortho to N) | 8.4 - 8.5 | Doublet of Doublets (dd) | 1H | ³J ≈ 4.5, ⁴J ≈ 1.5 |

| H-4 | Pyridine (para to N) | 7.6 - 7.8 | Doublet of Triplets (dt) | 1H | ³J ≈ 8.0, ⁴J ≈ 2.0 |

| H-5 | Pyridine (meta to N) | 7.2 - 7.4 | Doublet of Doublets (dd) | 1H | ³J ≈ 8.0, ³J ≈ 4.5 |

| H-7 | Ar-CH₂ -N | 3.8 - 4.0 | Singlet (s) | 2H | N/A |

| H-8 | N-CH₂ -C≡ | 3.4 - 3.6 | Doublet (d) | 2H | ⁴J ≈ 2.5 |

| H-10 | ≡C-H | 2.2 - 2.5 | Triplet (t) | 1H | ⁴J ≈ 2.5 |

| NH | Amine | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H | N/A |

Causality and Field Insights:

-

Pyridine Ring Protons (H-2, H-4, H-5, H-6): The protons on the pyridine ring are significantly deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current. H-2 and H-6, being ortho to the nitrogen, experience the strongest deshielding effect and appear furthest downfield.[4] The specific chemical shifts and coupling patterns are highly characteristic of a 3-substituted pyridine.[5]

-

Methylene Protons (H-7, H-8): The benzylic protons (H-7) are adjacent to the electron-withdrawing pyridine ring, shifting them downfield to ~3.9 ppm. They appear as a singlet as there are no adjacent protons. The propargylic protons (H-8) are adjacent to the alkyne and the amine, appearing slightly further upfield.

-

Alkynyl Proton (H-10): The terminal alkyne proton has a characteristic chemical shift around 2.3 ppm. It is coupled to the two H-8 protons, resulting in a triplet, a classic example of long-range propargylic coupling (⁴J).[6]

-

Amine Proton (NH): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[7][8] In many deuterated solvents, its coupling to adjacent protons is not observed.

¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Signal Assignments for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

| Carbon Label | Chemical Environment | Predicted δ (ppm) |

| C-2 | Pyridine (ortho to N) | ~150 |

| C-6 | Pyridine (ortho to N) | ~148 |

| C-4 | Pyridine (para to N) | ~135 |

| C-3 | Pyridine (ipso-C) | ~134 |

| C-5 | Pyridine (meta to N) | ~123 |

| C-9 | C ≡CH | ~81 |

| C-10 | C≡C H | ~73 |

| C-7 | C H₂-Py | ~52 |

| C-8 | C H₂-C≡ | ~38 |

Causality and Field Insights:

-

Pyridine Carbons (C-2 to C-6): Similar to the protons, the carbons ortho to the nitrogen (C-2, C-6) are the most deshielded.[9] The ipso-carbon (C-3), where the methylamine group is attached, also appears downfield.

-

Alkynyl Carbons (C-9, C-10): The sp-hybridized carbons of the alkyne have characteristic shifts between 70-85 ppm. The internal carbon (C-9) is typically slightly more deshielded than the terminal carbon (C-10).

-

Aliphatic Carbons (C-7, C-8): The sp³-hybridized methylene carbons appear in the upfield region of the spectrum. The carbon attached to the pyridine ring (C-7) is more deshielded than the one attached to the alkyne (C-8) due to the aromatic ring's influence.

Two-Dimensional NMR: Confirming Connectivity and Finalizing the Structure

While 1D NMR provides the fundamental pieces, 2D NMR spectroscopy shows how they are connected.[10] These experiments are crucial for validating the assignments made from 1D spectra.

¹H-¹H COSY: Mapping Proton-Proton Couplings

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[11][12] This is the primary tool for identifying spin systems.

Key Expected COSY Correlations:

-

Pyridine System: Cross-peaks will connect H-4 with H-5, and H-5 with H-6, confirming their adjacency on the ring.

-

Propargyl System: A distinct cross-peak will appear between the methylene protons H-8 (δ ~3.5 ppm) and the terminal alkyne proton H-10 (δ ~2.3 ppm), confirming the N-CH₂-C≡CH fragment.

¹H-¹³C HSQC: Linking Protons to Their Carbons

Heteronuclear Single Quantum Coherence (HSQC) creates a 2D map correlating each proton directly to the carbon it is attached to (one-bond C-H correlation).[13] This is the most reliable method for assigning carbon signals based on their known proton assignments.

Key Expected HSQC Correlations:

-

Aromatic protons (H-2, H-4, H-5, H-6) will correlate to their respective pyridine carbons (C-2, C-4, C-5, C-6).

-

The benzylic proton signal H-7 (δ ~3.9 ppm) will correlate with the carbon signal C-7 (δ ~52 ppm).

-

The propargylic proton signal H-8 (δ ~3.5 ppm) will correlate with the carbon signal C-8 (δ ~38 ppm).

-

The terminal alkyne proton H-10 (δ ~2.3 ppm) will correlate with the terminal alkyne carbon C-10 (δ ~73 ppm).

// Protons H2 [label="H-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H-6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H7 [label="H-7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H8 [label="H-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H10 [label="H-10", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Carbons C2 [label="C-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C-7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C8 [label="C-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C10 [label="C-10", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Correlations H2 -> C2; H6 -> C6; H7 -> C7; H8 -> C8; H10 -> C10; } ondot Caption: Key one-bond ¹H-¹³C HSQC correlations.

¹H-¹³C HMBC: Assembling the Molecular Fragments

Heteronuclear Multiple Bond Correlation (HMBC) is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[13] This allows us to connect the individual spin systems identified by COSY.

Key Expected HMBC Correlations for Structural Assembly:

-

Connecting Pyridine to the Linker: The benzylic protons (H-7) are two bonds from C-3 and three bonds from C-2 and C-4. Therefore, H-7 should show cross-peaks to C-2, C-3, and C-4, unequivocally linking the methylene bridge to the pyridine ring at the correct position.

-

Connecting the Linker Fragments: The same H-7 protons are three bonds away from the propargyl carbon C-8. A correlation between H-7 and C-8 confirms the Ar-CH₂-N-CH₂ linkage.

-

Confirming the Propargyl Group: The propargylic protons (H-8) will show correlations to the alkyne carbons C-9 and C-10. The terminal alkyne proton (H-10) will show correlations back to C-8 and C-9.

// Define nodes for atoms H7 [label="H-7"]; H8 [label="H-8"]; H10 [label="H-10"]; C2 [label="C-2"]; C3 [label="C-3"]; C4 [label="C-4"]; C8_node [label="C-8"]; C9 [label="C-9"]; C10_node [label="C-10"];

// Define structure layout {rank=same; C2; C3; C4;} {rank=same; H7; C8_node;} {rank=same; H8; C9;} {rank=same; H10; C10_node;}

// HMBC Correlations H7 -> C2 [label="³J"]; H7 -> C3 [label="²J"]; H7 -> C4 [label="³J"]; H7 -> C8_node [label="³J"]; H8 -> C9 [label="²J"]; H8 -> C10_node [label="³J"]; H10 -> C8_node [label="³J"]; H10 -> C9 [label="²J"]; } ondot Caption: Key long-range ¹H-¹³C HMBC correlations.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and accuracy, the following standard protocols for NMR data acquisition should be followed.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice can influence the chemical shifts of labile protons like N-H.[14]

-

Concentration: Dissolve approximately 5-10 mg of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used as a secondary reference.[15]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

-

2D Experiments (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

-

Optimize the spectral width in both dimensions to encompass all relevant signals.

-

For HMBC, the long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

-

The number of increments in the indirect dimension (t₁) should be at least 256 for adequate resolution.

-

Conclusion

The structural elucidation of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a textbook example of the power of a multi-faceted NMR approach. By systematically analyzing 1D ¹H and ¹³C spectra and then using 2D COSY, HSQC, and HMBC experiments to establish connectivity, a complete and unambiguous assignment of every proton and carbon signal can be achieved. This in-depth analysis not only confirms the molecular structure but also provides a robust, validated dataset essential for quality control, reaction monitoring, and further research in the fields of medicinal and materials chemistry.

References

- Kątcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of propargyl amine initiated poly(Z-Lys50-st-Trp20). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

ResearchGate. (2020). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ResearchGate. (2021). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

- Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Human Wellness.

-

The Organic Chemistry Tutor. (2022). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR shifts (ppm) of dipicolylamine units of ligands. Retrieved from [Link]

- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

RSC Advances. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2020). Progress in Synthesis of Propargylamine and Its Derivatives by Nanoparticle Catalysis via A3 coupling: A Decade Update. Retrieved from [Link]

- Trébosc, J., et al. (2019). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)

-

Wiley Science Solutions. (n.d.). Pyridine - SpectraBase. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.

-

Leah4sci. (2020). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

-

RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

- Journal of Analytical Methods in Chemistry. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

-

JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

- National Institutes of Health. (2022). Pd(II)

- National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

OChem Videos by Dr. Mike Christiansen. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. Retrieved from [Link]

- Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. 3-Picoline(108-99-6) 1H NMR [m.chemicalbook.com]

- 6. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. jove.com [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. bbhegdecollege.com [bbhegdecollege.com]

- 11. emerypharma.com [emerypharma.com]

- 12. m.youtube.com [m.youtube.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. thieme-connect.de [thieme-connect.de]

- 15. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Computational Docking Studies of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

This guide provides a comprehensive, technically-grounded walkthrough for conducting computational docking studies on N-(pyridin-3-ylmethyl)prop-2-yn-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind key methodological choices. Our focus is on establishing a robust, self-validating workflow that ensures the generation of reliable and interpretable results.

Introduction: Unveiling the Therapeutic Potential of a Propargylamine Derivative

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine belongs to the propargylamine class of compounds, which are of significant interest in medicinal chemistry. The propargylamine moiety is a well-established pharmacophore, particularly known for its ability to act as an irreversible inhibitor of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters.[1][2][3][4] Derivatives of N-(pyridin-3-yl) have also been investigated for a range of biological activities, including anticancer and antibacterial properties.[5][6][7]

Computational docking is an indispensable tool in modern drug discovery, allowing for the prediction of the binding orientation and affinity of a small molecule (ligand) to its protein target.[8][9][10] This in silico approach provides invaluable insights into the molecular interactions driving binding, guiding lead optimization and the design of more potent and selective therapeutic agents.[8] This guide will delineate a rigorous protocol for the computational docking of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, using Monoamine Oxidase B (MAO-B) as a primary, illustrative target, given the established role of propargylamines as MAO-B inhibitors.[3][11]

Part 1: The Foundation - Pre-Docking Preparation

A successful docking study is built upon meticulous preparation of both the protein receptor and the ligand. The adage "garbage in, garbage out" is particularly pertinent here; errors or inaccuracies introduced at this stage will invariably lead to unreliable results.

Target Identification and Structure Retrieval

The initial and most critical step is the identification of a relevant biological target. Based on the chemical structure of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine, specifically the propargylamine group, Monoamine Oxidase B (MAO-B) is a highly probable target. The propargylamine moiety is known to form a covalent adduct with the FAD cofactor in the active site of MAO-B, leading to irreversible inhibition.[1]

Three-dimensional atomic coordinates for the target protein are typically retrieved from the RCSB Protein Data Bank (PDB). For this guide, we will consider the human MAO-B structure. When selecting a PDB entry, it is crucial to choose a high-resolution crystal structure, preferably co-crystallized with a ligand, as this provides a validated binding pocket.

Receptor Preparation: A Step-by-Step Protocol

The raw PDB file is not immediately suitable for docking and requires several preparation steps.[12] This protocol will utilize AutoDockTools, a widely used software for preparing molecules for AutoDock Vina.[13][14]

-

Initial Cleaning of the PDB File :

-

Rationale : PDB files often contain non-essential molecules such as water, ions, and co-solvents that can interfere with the docking process. It is standard practice to remove these.[15]

-

Procedure :

-

-

Adding Hydrogens and Assigning Charges :

-

Rationale : Crystal structures typically do not include hydrogen atoms. However, hydrogens are crucial for defining the correct tautomeric and ionization states of amino acid residues and for calculating accurate electrostatic interactions.[12] Partial charges are also assigned to each atom to account for these electrostatic forces.[12]

-

Procedure (using AutoDockTools) :

-

-

Merging Non-Polar Hydrogens and Defining Atom Types :

-

Rationale : Non-polar hydrogens are often merged with their parent carbon atoms to reduce the computational complexity of the docking calculation. Atom types are assigned to define the properties of each atom for the docking force field.

-

Procedure (using AutoDockTools) :

-

This step is typically performed automatically when saving the protein in the required PDBQT format.

-

-

-

Saving as a PDBQT File :

-

Rationale : The PDBQT file format is a modified PDB format that includes atomic charges, atom types, and information about rotatable bonds. This is the required input format for AutoDock Vina.

-

Procedure :

-

In AutoDockTools, select Grid > Macromolecule > Choose.... Select the protein and save it as a .pdbqt file.[12]

-

-

Ligand Preparation: A Step-by-Step Protocol

Accurate preparation of the ligand is equally critical for a successful docking study.[12]

-

Generating a 3D Structure :

-

Rationale : A 2D representation of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine must be converted into a 3D structure with a reasonable initial conformation.

-

Procedure :

-

-

Energy Minimization :

-

Rationale : The initial 3D structure may not be in a low-energy conformation. Energy minimization is performed to relax the structure and find a more energetically favorable geometry.

-

Procedure :

-

Use a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro to perform energy minimization.

-

-

-

Assigning Charges and Defining Rotatable Bonds :

-

Rationale : Similar to the protein, the ligand requires the assignment of partial charges for electrostatic calculations. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand during the simulation.[12]

-

Procedure (using AutoDockTools) :

-

Load the 3D structure of the ligand into AutoDockTools.

-

Assign Gasteiger charges, which is a standard method for small molecules.

-

The software will automatically detect and define the rotatable bonds.[12]

-

-

-

Saving as a PDBQT File :

-

Rationale : The ligand must also be saved in the PDBQT format for use with AutoDock Vina.

-

Procedure :

-

In AutoDockTools, select Ligand > Output > Save as PDBQT.[12]

-

-

Part 2: The Simulation - Performing the Docking

With the receptor and ligand prepared, the next stage is to define the search space for the docking and run the simulation.

Grid Box Generation

-

Rationale : The docking algorithm needs to know where to search for a binding site on the protein. This is defined by a 3D grid box. For a known target like MAO-B, the grid box should be centered on the active site.

-

Procedure (using AutoDockTools) :

The Docking Algorithm: AutoDock Vina

AutoDock Vina is a widely used and well-validated docking program that employs a Lamarckian genetic algorithm for conformational searching. It is known for its speed and accuracy.[13][14]

Running the Docking Simulation

-

Rationale : This is the core computational step where the software explores different poses of the ligand within the defined grid box and scores them based on a predefined scoring function.

-

Procedure :

-

AutoDock Vina is typically run from the command line.[24]

-

A configuration file is created that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.[9][14]

-

The exhaustiveness parameter controls the thoroughness of the search. A higher value will result in a more extensive search but will take longer.

-

The command to run Vina will look something like this: vina --config config.txt --log results.log[14]

-

Part 3: The Analysis - Interpreting the Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score. Careful analysis is required to extract meaningful insights.

Analyzing Docking Poses and Binding Affinity

-

Binding Affinity : The primary quantitative output is the binding affinity, typically reported in kcal/mol. More negative values indicate a stronger predicted binding affinity.[9]

-

Pose Clustering : AutoDock Vina provides multiple binding modes (poses). It's important to analyze the top-ranked poses. Often, these poses are clustered based on their root-mean-square deviation (RMSD). A large cluster of low-energy poses can indicate a more reliable prediction.[15]

Visualization and Interaction Analysis

-

Rationale : Visual inspection of the docked poses is crucial to understand the specific molecular interactions that stabilize the ligand-protein complex.

-

Procedure :

-

Load the protein PDBQT file and the output PDBQT file containing the docked ligand poses into a visualization tool like PyMOL or UCSF Chimera.[16][17]

-

Analyze the interactions between the ligand and the protein. Key interactions to look for include:

-

Hydrogen bonds : These are strong, directional interactions.

-

Hydrophobic interactions : These are critical for binding in non-polar pockets.

-

Pi-pi stacking : Interactions between aromatic rings.

-

Covalent bond formation : For irreversible inhibitors like propargylamines, proximity to the reactive FAD cofactor is a key indicator of a plausible binding mode.

-

-

-

Tools for Interaction Analysis : Web servers like PDBsum and PLIP (Protein-Ligand Interaction Profiler) can be used to generate 2D diagrams of the interactions, providing a clear and concise summary.[25][26][27][28][29]

Validation of the Docking Protocol

-

Rationale : To ensure the reliability of the docking protocol, it is essential to perform a validation step.[30]

-

Procedure :

-

Re-docking : If a co-crystallized ligand is available for the target protein, a common validation method is to extract this ligand and re-dock it into the protein's active site.[30][31][32] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low RMSD (typically < 2.0 Å).[32]

-

Docking of Known Actives and Decoys : Another validation method involves docking a set of known active compounds and a set of "decoy" molecules (compounds with similar physical properties but are not expected to bind). A good docking protocol should be able to distinguish between the actives and the decoys, with the actives showing better docking scores.[30][32]

-

Hypothetical Case Study: Docking of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine with MAO-B

To illustrate the application of this guide, a hypothetical docking study of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine with human MAO-B (PDB ID: 2BYB) was performed.

Table 1: Docking Results for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine with MAO-B

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues |

| 1 | -8.2 | 0.00 | TYR398, TYR435, ILE199, FAD |

| 2 | -7.9 | 1.23 | TYR398, PHE343, CYS172, FAD |

| 3 | -7.6 | 2.15 | LEU171, PHE208, TYR60 |

Analysis of the Top-Ranked Pose:

In the best-scoring pose, the pyridinyl nitrogen of the ligand forms a hydrogen bond with the hydroxyl group of TYR398. The pyridine ring is involved in pi-pi stacking interactions with the aromatic ring of TYR435. The propargyl group is positioned deep within the active site, in close proximity to the N5 atom of the FAD cofactor, which is consistent with the known mechanism of irreversible inhibition by propargylamines.[1]

Visualizations

Caption: A flowchart of the computational docking workflow.

Caption: Key molecular interactions of the ligand in the MAO-B active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to performing computational docking studies on N-(pyridin-3-ylmethyl)prop-2-yn-1-amine. By following these detailed protocols, researchers can generate reliable predictions of its binding mode and affinity to potential targets like MAO-B.

The insights gained from such studies are invaluable for guiding further experimental work, including in vitro enzyme inhibition assays and cell-based assays, to validate the computational predictions and further explore the therapeutic potential of this compound. Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the docked complex and to investigate the dynamics of the irreversible inhibition mechanism.

References

- Barakat, K. H. (n.d.). Molecular Docking Tutorial.

- Ross, G. (n.d.). Session 4: Introduction to in silico docking.

- Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.

- Galaxy Training. (2019, October 19). Protein-ligand docking.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ACS Omega. (2025, June 16). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review.

- YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.

- YouTube. (2024, November 8). How to calculate protein-ligand interactions in PDBSum?.

- NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.

- PubMed. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.

- YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.

- YouTube. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications.

- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- ResearchGate. (2022, April 25). How to validate the molecular docking results ?.

- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.

- YouTube. (2023, September 30). How to generate and analyse ligplot using PDBSUM।।Part2_PDBSUM Drug Design।।Most important webserver.

- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.

- YouTube. (2020, December 8). Protein Visualization Tool | PyMOL Tutorial for Beginners.

- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.

- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.

- YouTube. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction.

- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.

- ResearchGate. (n.d.). Propargylamine derivatives as MAO-B selective inhibitors.

- Michigan State University. (n.d.). Lessons from Docking Validation.

- PMC - NIH. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

- YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.

- (n.d.). A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics.

- PubMed Central. (n.d.). PDBsum1 : A standalone program for generating PDBsum analyses.

- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.

- Health Sciences Library System. (n.d.). PDBsum -- Protein Database Summaries.

- YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,.

- Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.

- Bonvin Lab. (n.d.). Small molecule docking.

- Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.

- (n.d.). Synthesis and Biological Activity of Embelin and its Derivatives: An Overview.

- PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).

- PubMed. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

- PyMOL Wiki. (2018, April 6). Practical Pymol for Beginners.

- (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.

- PubMed. (n.d.). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors.

- EMBL-EBI. (n.d.). PDBsum1 Operating Manual.

- PubMed. (n.d.). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity.

- PubMed. (n.d.). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. youtube.com [youtube.com]

- 11. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. youtube.com [youtube.com]

- 14. dasher.wustl.edu [dasher.wustl.edu]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. dasher.wustl.edu [dasher.wustl.edu]

- 19. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 20. Practical Pymol for Beginners - PyMOL Wiki [pymolwiki.org]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PDBsum -- Protein Database Summaries | HSLS [hsls.pitt.edu]

- 30. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine as a building block for heterocyclic synthesis.

Application Notes & Protocols

Topic: N-(pyridin-3-ylmethyl)prop-2-yn-1-amine: A Versatile Building Block for Modern Heterocyclic Synthesis

Introduction

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a propargylamine derivative that incorporates a pyridine moiety, presenting a trifunctional scaffold for the synthesis of diverse heterocyclic systems. The strategic placement of a nucleophilic secondary amine, a reactive terminal alkyne, and a basic pyridine ring within a single molecule makes it an exceptionally valuable precursor for generating molecular complexity. This building block is particularly amenable to a variety of synthetic transformations, including multicomponent reactions, cycloadditions, and transition-metal-catalyzed cyclizations. These reactions are foundational in the discovery of novel therapeutic agents and functional materials, where nitrogen-containing heterocycles are of paramount importance. This guide provides detailed protocols and mechanistic insights for the synthesis and application of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in heterocyclic chemistry.

Part 1: Synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

The most direct and efficient synthesis of the title compound is achieved through the N-alkylation of 3-(aminomethyl)pyridine with a suitable propargyl halide, such as propargyl bromide. The reaction proceeds via a standard SN2 mechanism.

Caption: Synthetic workflow for N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Protocol 1: Synthesis of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

Materials:

-

3-(Aminomethyl)pyridine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a stirred solution of 3-(aminomethyl)pyridine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propargyl bromide (1.1 eq., 80% solution in toluene) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, filter the reaction mixture to remove potassium carbonate and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Part 2: Applications in Heterocyclic Synthesis

Application 1: A³ Coupling for the Synthesis of Substituted Propargylamines

The A³ coupling reaction is a powerful one-pot, three-component reaction between an aldehyde, an alkyne, and an amine to generate propargylamines.[1][2] In this application, N-(pyridin-3-ylmethyl)prop-2-yn-1-amine serves as both the alkyne and amine components in an intramolecular sense, reacting with an aldehyde to form a more complex propargylamine. This is a misapplication of the term A³ coupling; a more accurate description is the reaction of the pre-formed propargylamine with an aldehyde and another amine. A more direct application is using our title compound as the amine component in a reaction with a terminal alkyne and an aldehyde.

Caption: General mechanism of the A³ coupling reaction.

Protocol 2: Copper-Catalyzed A³ Coupling Reaction

Materials:

-

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(I) iodide (CuI)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add N-(pyridin-3-ylmethyl)prop-2-yn-1-amine (1.2 eq.), the aldehyde (1.0 eq.), the terminal alkyne (1.1 eq.), and CuI (5 mol%).

-

Add anhydrous toluene as the solvent.

-

Stir the reaction mixture at 80 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with DCM.

-

Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

| Aldehyde | Alkyne | Expected Product |

| Benzaldehyde | Phenylacetylene | 1,3-diphenyl-1-(N-(pyridin-3-ylmethyl)prop-2-yn-1-ylamino)propane |

| 4-Chlorobenzaldehyde | Phenylacetylene | 1-(4-chlorophenyl)-3-phenyl-1-(N-(pyridin-3-ylmethyl)prop-2-yn-1-ylamino)propane |

| Cyclohexanecarboxaldehyde | Phenylacetylene | 1-cyclohexyl-3-phenyl-1-(N-(pyridin-3-ylmethyl)prop-2-yn-1-ylamino)propane |

Table 1: Scope of the A³ coupling reaction with N-(pyridin-3-ylmethyl)prop-2-yn-1-amine.

Application 2: [3+2] Cycloaddition for the Synthesis of Triazoles

The terminal alkyne of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is an excellent partner in [3+2] cycloaddition reactions, a cornerstone of click chemistry.[3][4] The reaction with an organic azide, often catalyzed by copper(I), provides a regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Caption: Mechanism of copper-catalyzed azide-alkyne cycloaddition.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) solvent mixture

Procedure:

-

In a round-bottom flask, dissolve N-(pyridin-3-ylmethyl)prop-2-yn-1-amine (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 24 hours. The reaction mixture may become heterogeneous.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

| Organic Azide | Expected Product |

| Benzyl azide | 1-benzyl-4-((pyridin-3-ylmethylamino)methyl)-1H-1,2,3-triazole |

| Phenyl azide | 1-phenyl-4-((pyridin-3-ylmethylamino)methyl)-1H-1,2,3-triazole |

| 1-Azido-4-methoxybenzene | 1-(4-methoxyphenyl)-4-((pyridin-3-ylmethylamino)methyl)-1H-1,2,3-triazole |

Table 2: Scope of the CuAAC reaction.

Application 3: Transition-Metal-Catalyzed Cycloisomerization

N-propargyl amines are well-known substrates for transition-metal-catalyzed cycloisomerization reactions to generate a variety of nitrogen-containing heterocycles.[5][6] Depending on the catalyst and reaction conditions, various cyclization pathways can be accessed. For instance, a gold- or platinum-catalyzed intramolecular hydroamination/cyclization cascade could lead to the formation of fused dihydropyridine systems.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines [mdpi.com]

- 4. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]

Application of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in corrosion inhibition

An In-Depth Guide to the Application of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine in Corrosion Inhibition

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in materials science and chemical engineering on the application and evaluation of N-(pyridin-3-ylmethyl)prop-2-yn-1-amine as a corrosion inhibitor, particularly for mild steel in acidic environments.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a persistent and costly challenge across numerous industries, leading to the degradation of metallic infrastructure and equipment. Acidic solutions, frequently used in industrial processes such as acid pickling, cleaning, and oil and gas well acidizing, create highly aggressive environments that accelerate corrosion.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage.[2][3]

Effective organic inhibitors typically possess heteroatoms (like nitrogen, sulfur, or oxygen) and/or multiple bonds (π-electrons) in their molecular structure.[4] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5]

N-(pyridin-3-ylmethyl)prop-2-yn-1-amine is a promising candidate for corrosion inhibition. Its molecular architecture is rich with features conducive to strong surface adsorption:

-

Pyridine Ring: The aromatic ring provides a source of π-electrons, and the nitrogen atom offers a lone pair of electrons, both capable of interacting with the metal surface.[6][7]

-

Amine Group: The secondary amine nitrogen provides another active site with a lone pair of electrons for coordination with the metal.

-

Alkyne Group: The carbon-carbon triple bond (propargyl group) is an area of high electron density, which can significantly enhance the molecule's adsorption onto the metal surface.[1]

This guide details the mechanism, evaluation protocols, and theoretical underpinnings of using N-(pyridin-3-ylmethyl)prop-2-yn-1-amine as a high-efficacy corrosion inhibitor.

Proposed Mechanism of Inhibition